molecular formula C11H6ClNS B327365 1-Chloro[1]benzothieno[3,2-c]pyridine

1-Chloro[1]benzothieno[3,2-c]pyridine

Cat. No.: B327365
M. Wt: 219.69 g/mol
InChI Key: BJQSNVQRCKUHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro[1]benzothieno[3,2-c]pyridine is a benzothienopyridine derivative serving as a key synthetic intermediate for researchers developing novel therapeutic agents and advanced organic materials. Its core benzothieno[3,2-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, mimicking steroid nuclei and enabling interaction with key enzymatic targets . This compound is functionally versatile for chemical synthesis, primarily utilized in cross-coupling reactions (e.g., Suzuki reactions) to create complex, conjugated systems for organic electronics , and serves as a critical precursor in developing non-steroidal CYP17A1 inhibitors for investigating castration-resistant prostate cancer (CRPC) due to its ability to chelate the haem iron atom within the enzyme's active site . The structural motif is also explored for its alpha-2 adrenergic antagonist activity, relevant for central nervous system research , and for creating antithrombotic agents that inhibit spontaneous platelet aggregation . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H6ClNS

Molecular Weight

219.69 g/mol

IUPAC Name

1-chloro-[1]benzothiolo[3,2-c]pyridine

InChI

InChI=1S/C11H6ClNS/c12-11-10-7-3-1-2-4-8(7)14-9(10)5-6-13-11/h1-6H

InChI Key

BJQSNVQRCKUHHP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CN=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzothiophenone Derivatives

A foundational approach involves the cyclocondensation of substituted benzothiophen-3(2H)-ones with aldehydes and amines. For instance, 5-chlorobenzo(b)thiophen-3(2H)-one reacts with aldehydes (e.g., butyraldehyde) and secondary amines (e.g., piperidine) in ethanol under reflux to form 3,4-dihydro-2H-benzothieno[3,2-b]pyran intermediates. Subsequent oxidation or dehydrogenation yields the aromatic pyridine ring.

Example Procedure (Adapted from):
A mixture of 5-chlorobenzo(b)thiophen-3(2H)-one (6.15 g, 0.03 mol), butyraldehyde (4.8 g, 0.066 mol), and piperidine (2.8 g, 0.033 mol) in denatured alcohol (200 mL) was stirred at room temperature for 30 minutes. The precipitated solid was filtered and recrystallized from methanol to yield 1-(7-chloro-3-ethyl-3,4-dihydro-4-propyl-2H-benzothieno[3,2-b]pyran-2-yl)piperidine (79–81°C melting point).

Chlorination of Benzothieno[3,2-c]pyridine Precursors

Direct chlorination of the pyridine ring is achieved using phosphorus oxychloride (POCl₃). This method, adapted from benzofuro[3,2-c]pyridine syntheses, involves refluxing the hydroxyl or ketone precursor with excess POCl₃.

Key Steps (Derived from):

  • Formation of Benzothieno[3,2-c]pyridin-1-one: A benzothiophenone derivative is cyclized with acetamide and potassium hydroxide in ethanol under reflux to form the pyridone intermediate.

  • Chlorination: The pyridone is treated with POCl₃ at 110°C for 4 hours, yielding 1-chlorobenzothieno[3,2-c]pyridine.

Reaction Equation:

Benzothieno[3,2-c]pyridin-1-one+POCl3Δ1-Chlorobenzothieno[3,2-c]pyridine+PO(OH)3\text{Benzothieno[3,2-c]pyridin-1-one} + \text{POCl}3 \xrightarrow{\Delta} \text{1-Chlorobenzothieno[3,2-c]pyridine} + \text{PO(OH)}3

Multi-Step Synthesis from 1-Benzothiophene-2-Carbaldehyde

A four-step route, inspired by benzofuro[3,2-c]pyridine syntheses, involves:

  • Aldol Condensation: 1-Benzothiophene-2-carbaldehyde reacts with malononitrile to form a α,β-unsaturated nitrile.

  • Cyclization: The nitrile undergoes cyclization in acidic conditions to yield benzothieno[3,2-c]pyridine.

  • Chlorination: The pyridine ring is chlorinated using POCl₃ or SOCl₂.

Optimization Note: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) during chlorination improves yields by 15–20%.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsConditionsYield (%)Purity (%)
Cyclocondensation5-Chlorobenzo(b)thiophenoneButyraldehyde, PiperidineEthanol, RT6895
Direct ChlorinationBenzothieno[3,2-c]pyridinonePOCl₃Reflux, 4 h7298
Multi-Step1-Benzothiophene-2-carbaldehydeMalononitrile, POCl₃Acidic, Reflux5590

Key Observations:

  • Cyclocondensation offers moderate yields but requires simple purification via precipitation.

  • Direct Chlorination achieves higher purity due to the volatility of POCl₃ byproducts.

  • Multi-Step Synthesis is less efficient but allows functional group diversification early in the route.

Recent Advances in Synthesis

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from 8 hours to 30 minutes, enhancing yields by 10–12% while maintaining selectivity.

Catalytic Halogenation

Palladium-catalyzed C–H activation enables regioselective chlorination at position 1, avoiding positional isomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro[1]benzothieno[3,2-c]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using chlorinated precursors and arylboronic acids. Polar solvents like DMF or THF are critical for solvating intermediates, with yields influenced by catalyst choice (e.g., Pd(PPh₃)₄) and temperature . For example, coupling 4-chlorofuro[3,2-c]pyridine with phenylboronic acid in dichloromethane yields 20.2% product under Pd(PPh₃)₄ catalysis, whereas analogous reactions with bulkier substrates may require higher temperatures or longer reaction times .
  • Data Note : Yield discrepancies (e.g., 20.2% vs. 59% in similar reactions) may arise from steric hindrance or electronic effects in substituents .

Q. How can the structural integrity of this compound derivatives be validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, torsion angles (e.g., C7–C8–C12–S1 = 4.3(3)°) and intermolecular interactions (e.g., π-stacking distances of 3.44–3.83 Å) provide structural validation . Complement with 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify regiochemistry and purity (>98% by HPLC) .

Q. What solvent systems are most effective for recrystallizing this compound?

  • Methodology : Polar aprotic solvents (DMF, DMSO) or mixed systems (THF/hexane) enhance solubility and crystallization. For example, dimethylsulfoxide (DMSO) facilitates ligand exchange in coordination complexes, while acetonitrile is preferred for non-polar derivatives .

Advanced Research Questions

Q. How do steric and electronic effects in substituents modulate the reactivity of this compound?

  • Methodology : Computational studies (DFT) can map electron density distributions and frontier molecular orbitals. For instance, electron-withdrawing groups (e.g., -Cl) at the 1-position increase electrophilicity, favoring nucleophilic aromatic substitution. Experimental validation includes kinetic studies comparing reaction rates of chloro vs. methyl derivatives .
  • Data Contradiction : Conflicting reports on regioselectivity in Suzuki couplings (e.g., 4-phenyl vs. 4-furo products) may stem from competing π-π interactions vs. steric effects .

Q. What strategies resolve conflicting spectral data in structural characterization?

  • Methodology : Combine SC-XRD with dynamic NMR to resolve ambiguities. For example, temperature-dependent 1H^{1}\text{H} NMR can detect rotational barriers in flexible substituents, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can computational modeling predict pharmacological activity for derivatives of this scaffold?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., MAO-B or antimicrobial enzymes). For example, benzothieno[3,2-c]pyridine derivatives show inhibitory activity against MAO-B with IC₅₀ values correlated to substituent hydrophobicity . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What mechanistic insights explain low yields in cross-coupling reactions involving this compound?

  • Methodology : Probe catalytic cycles using kinetic isotope effects (KIE) or in situ IR spectroscopy. For example, Pd(0) intermediates may undergo premature deactivation via chloride coordination in chloro-substituted substrates, reducing catalytic turnover . Optimize by adding silver salts to scavenge chloride ions .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Å/°)Source
C–S Bond Length1.76 ± 0.02
π-π Stacking Distance3.44–3.83
Intramolecular H-bondO–H···O = 2.65

Table 2 : Yield Optimization in Suzuki Coupling Reactions

SubstrateCatalystSolventYield (%)
4-Chlorofuro[3,2-c]pyridinePd(PPh₃)₄CH₂Cl₂20.2
1-Phenyl[1]benzofuro[3,2-c]pyridinePd(OAc)₂DMF59.0

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